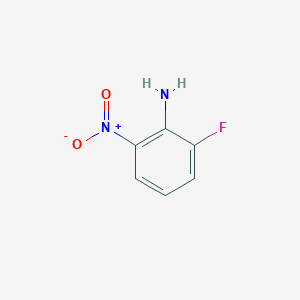

2-Fluoro-6-nitroaniline

Descripción

Contextualizing 2-Fluoro-6-nitroaniline within Substituted Nitroanilines Research

Substituted nitroanilines are a class of compounds that have been the subject of extensive research due to their versatile chemical nature. The properties of these molecules can be finely tuned by altering the type and position of substituents on the aniline (B41778) ring. researchgate.net The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring and the basicity of the amino group. researchgate.net

Research on substituted anilines often involves studying how different functional groups—whether electron-donating or electron-withdrawing—affect the molecule's reactivity, spectroscopic properties, and potential applications. researchgate.netresearchgate.net this compound is a specific example where the combination of a halogen and a nitro group creates a distinct electronic environment on the aromatic ring, setting it apart from other nitroaniline isomers and derivatives. The study of such compounds contributes to a deeper understanding of structure-property relationships in aromatic chemistry.

Significance of Fluorine and Nitro Substituents in Aromatic Systems

The fluorine and nitro groups attached to the aniline ring in this compound have profound effects on its reactivity.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org Through both inductive and resonance effects, it significantly reduces the electron density of the benzene (B151609) ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. wikipedia.org Conversely, this electron deficiency activates the aromatic ring for nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. rsc.orgmathnet.ru

The fluorine atom (F) , the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which also deactivates the ring towards electrophilic attack. wikipedia.org However, like other halogens, it possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M). wikipedia.org While the inductive effect generally dominates for halogens, the interplay of these opposing electronic influences is critical. In medicinal chemistry, the incorporation of fluorine into organic molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique combination of these two substituents in this compound makes it a specialized reagent for synthesizing complex target molecules. rsc.org

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate. Its distinct functional groups serve as handles for a variety of chemical transformations.

One major research trajectory is its use as a precursor in the synthesis of heterocyclic compounds. The amino and nitro groups can be manipulated to form rings, leading to the creation of molecules like benzotriazoles. These heterocyclic structures are prevalent in many pharmaceutical agents and functional materials.

Another significant area of research involves nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, activated by the ortho-nitro group, can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities onto the aromatic ring. rsc.orgmathnet.ru This makes this compound a key building block for creating libraries of substituted aniline derivatives for screening in drug discovery and materials science. alfa-chemical.com

Furthermore, the nitro group can be readily reduced to an amino group, yielding 2-fluorobenzene-1,6-diamine. This diamine is a valuable monomer for the synthesis of high-performance polymers or a starting material for more complex heterocyclic systems. The synthesis of this compound itself, often from precursors like N-(2-fluoro-6-nitrophenyl)acetamide, is also a subject of study to optimize reaction yields and purity. chemicalbook.com

Propiedades

IUPAC Name |

2-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWHYGWMNMCXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170423 | |

| Record name | 2-Fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17809-36-8 | |

| Record name | 2-Fluoro-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17809-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017809368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-6-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E347K77NR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Fluoro 6 Nitroaniline

Established Synthetic Routes for 2-Fluoro-6-nitroaniline

The synthesis of this compound can be achieved through several established routes, each with distinct starting materials and reaction conditions. These methods are critical for producing the compound for its various applications in chemical synthesis.

Synthesis from N-(2-Fluoro-6-nitrophenyl)acetamide

A primary method for synthesizing this compound involves the hydrolysis of N-(2-Fluoro-6-nitrophenyl)acetamide. chemicalbook.com In a typical procedure, N-(2-fluoro-6-nitrophenyl)acetamide is dissolved in concentrated sulfuric acid and heated. chemicalbook.com The reaction mixture is then cooled and poured into an ice bath, leading to the precipitation of the product. The crude product can be further purified by extraction with an organic solvent like diethyl ether, followed by flash chromatography to yield the pure this compound. chemicalbook.com This hydrolysis step is a key transformation in a multi-step synthesis that often starts from the nitration of a more readily available precursor.

Another approach involves the nitration of 2-fluoroacetanilide (B3051326), which is then followed by hydrolysis to yield this compound. This two-step process provides a route to the target molecule from a different starting material, highlighting the flexibility in synthetic design.

Synthesis from 2,3-Difluoronitrobenzene (B1293642) and Methylamine (B109427) (for N-methyl derivative)

While not a direct synthesis of this compound, a related and important transformation is the synthesis of its N-methyl derivative, N-methyl-2-fluoro-6-nitroaniline. This is achieved through the reaction of 2,3-Difluoronitrobenzene with methylamine. researchgate.net This reaction is a nucleophilic aromatic substitution where the methylamine selectively displaces one of the fluorine atoms on the benzene (B151609) ring. The position of substitution is influenced by the electronic effects of the nitro group and the other fluorine atom.

Comparative Analysis of Synthetic Yields and Purity

The efficiency of different synthetic routes can be compared based on their reported yields and the purity of the final product. The hydrolysis of N-(2-Fluoro-6-nitrophenyl)acetamide using concentrated sulfuric acid has been reported to yield 74% of the pure compound after chromatographic purification. chemicalbook.com In contrast, the route involving the nitration of 2-fluoroacetanilide followed by hydrolysis is reported to have a significantly lower yield of 14%.

| Starting Material | Reagents | Product | Yield (%) | Purity | Reference |

| N-(2-Fluoro-6-nitrophenyl)acetamide | Concentrated H₂SO₄ | This compound | 74 | Pure after flash chromatography | chemicalbook.com |

| 2-Fluoroacetanilide | Nitrating agent, then hydrolysis | This compound | 14 | Not specified |

Regioselective Synthesis Considerations in Fluorinated Nitroanilines

The synthesis of specifically substituted isomers like this compound requires careful control of regioselectivity, particularly during nitration reactions. The directing effects of the existing substituents on the aromatic ring play a crucial role. For instance, in the nitration of 2-fluoroaniline (B146934) derivatives, the fluorine atom (an ortho-, para-director) and the amino group (or its acetylated form, an ortho-, para-director) guide the incoming nitro group. However, the strong electron-withdrawing nature of the nitro group can deactivate the ring, making further substitutions challenging and influencing the position of subsequent functionalization.

Achieving the desired 2,6-substitution pattern can be complex. For example, the nitration of N-(2-bromophenyl)acetamide, a related system, can lead to the formation of N-(2-bromo-6-nitrophenyl)acetamide, demonstrating the feasibility of ortho-nitration to a halogen and an acetamido group. google.com The choice of nitrating agent and reaction conditions, such as temperature and solvent, are critical in maximizing the yield of the desired regioisomer and minimizing the formation of unwanted byproducts. rsc.org

Advanced Reaction Mechanisms and Transformations

The chemical reactivity of this compound is largely dictated by the interplay of its three functional groups: the fluorine atom, the nitro group, and the primary amine.

Nucleophilic Substitution Reactions Involving the Amine Group

The amine group in this compound can act as a nucleophile, participating in various substitution reactions. For instance, the amine can be acylated or alkylated. A significant reaction is diazotization, where the primary amine reacts with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. rsc.org This diazonium intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities like cyano, bromo, or chloro groups. rsc.org However, the presence of the strongly electron-withdrawing nitro group and the fluorine atom can influence the stability and reactivity of the diazonium salt, sometimes leading to unexpected products. rsc.org

The electronic properties of the benzene ring, influenced by the fluorine and nitro groups, also affect the nucleophilicity of the amine group itself. cymitquimica.com The electron-withdrawing nature of both substituents decreases the electron density on the amine, making it a weaker nucleophile compared to aniline (B41778).

Reduction of the Nitro Group to an Amino Group: Synthetic Applications

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 3-fluoro-1,2-phenylenediamine. This diamine is a crucial precursor for the synthesis of various heterocyclic compounds. A range of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. cdnsciencepub.comchemrxiv.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly efficient method. For instance, the nitro group of 2-fluoro-6-nitroanisole, a related compound, can be reduced to an amine in 85% yield using H₂/Pd-C in ethanol. Another effective method is the use of formic acid in combination with Raney nickel, which can achieve rapid and selective reduction of nitro groups at room temperature, with yields often in the range of 80-90%. acs.org

Chemical reducing agents are also widely employed. Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and cost-effective method for nitro group reduction. researchgate.net Other reagents like tin(II) chloride (SnCl₂) and sodium dithionite (B78146) (Na₂S₂O₄) are also effective. The selective reduction of one nitro group in dinitro compounds can be achieved using sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite. cdnsciencepub.com

The resulting 3-fluoro-1,2-phenylenediamine is a key intermediate in the synthesis of biologically active molecules. For example, it can be used to construct fluorinated benzimidazoles, a class of compounds with diverse pharmacological properties.

Table 1: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Ethanol, Room Temperature | Highly efficient; may also reduce other functional groups. |

| H₂/Raney Nickel | Ethanol, Room Temperature | Often used when dehalogenation is a concern. |

| Fe/Acid (e.g., AcOH, HCl) | Refluxing Acid | Mild method, tolerant of many other reducible groups. researchgate.net |

| SnCl₂ | Acidic Conditions | Mild reducing agent. |

| Na₂S₂O₄ | Aqueous Ethanol | Effective for nitro group reduction. |

| Na₂S / (NH₄)₂S | Alcoholic Solution | Can be used for selective reduction of one nitro group in dinitro compounds. cdnsciencepub.com |

Electrophilic Substitution Reactions and Directing Effects

The benzene ring of this compound is substituted with both an activating group (the amino group, -NH₂) and two deactivating groups (the nitro group, -NO₂, and the fluorine atom, -F). The interplay of these substituents governs the regioselectivity of electrophilic aromatic substitution reactions.

The amino group is a powerful ortho-, para-directing activator. Conversely, the nitro group is a strong meta-directing deactivator due to its electron-withdrawing nature. researchgate.net The fluorine atom is also a deactivator due to its inductive effect, but it directs incoming electrophiles to the ortho and para positions due to resonance effects.

In this compound, the directing effects of the substituents are as follows:

Amino group (-NH₂ at C1): Directs to positions 2, 4, and 6. Positions 2 and 6 are already substituted. Thus, it strongly directs to position 4.

Fluoro group (-F at C2): Directs to positions 1, 3, and 5. Position 1 is substituted. It directs to positions 3 and 5.

Nitro group (-NO₂ at C6): Directs to positions 1, 3, and 5. Position 1 is substituted. It directs to positions 3 and 5.

Considering these effects, the most likely position for electrophilic attack is position 4, which is para to the strongly activating amino group and meta to the nitro group. Position 3 is ortho to the amino group but also ortho to the deactivating nitro group and meta to the fluorine. Position 5 is meta to the amino group and meta to both the fluoro and nitro groups. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position. For example, bromination of similarly substituted anilines often occurs at the position para to the amino group. thieme-connect.com

After the reduction of the nitro group to a second amino group, the resulting 3-fluoro-1,2-phenylenediamine becomes highly activated towards electrophilic substitution.

Diazotization Reactions and Subsequent Transformations

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. thieme-connect.de This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). thieme-connect.desigmaaldrich.com The resulting arenediazonium salt is a valuable intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. sigmaaldrich.com

For anilines with electron-withdrawing groups, such as p-nitroaniline, diazotization can be more challenging due to the reduced nucleophilicity of the amino group. lkouniv.ac.in However, the reaction is still feasible under appropriate conditions.

Subsequent reactions of the diazonium salt of this compound can lead to a range of substituted fluoronitrobenzenes. For example, in the Sandmeyer reaction , the diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt. lkouniv.ac.in

A particularly important transformation for introducing fluorine is the Balz-Schiemann reaction . thieme-connect.delkouniv.ac.in In this reaction, the diazonium salt is treated with fluoroboric acid (HBF₄), which forms an arenediazonium fluoroborate salt. lkouniv.ac.in Upon heating, this salt decomposes to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. lkouniv.ac.in This method could be used to synthesize 1,2-difluoro-3-nitrobenzene from this compound.

The diazonium group can also be replaced by a hydroxyl group (-OH) by warming the aqueous solution of the diazonium salt, or by an iodo group (-I) by treatment with potassium iodide. sigmaaldrich.comlkouniv.ac.in

Exploration of Novel Coupling Reactions

Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in various novel coupling reactions, expanding its synthetic utility. While specific recent examples for this exact molecule are not extensively documented in the provided results, the principles of modern coupling reactions can be applied.

For instance, the amino group can be a handle for N-arylation reactions, as discussed in the following sections. Furthermore, after conversion of the amino group to a different functional group (e.g., a halide via a Sandmeyer reaction), the molecule can participate in a wider range of coupling reactions like the Suzuki, Heck, and Sonogashira reactions.

Recent advancements in photoredox catalysis and radical reactions offer new avenues for the functionalization of nitroaromatic compounds. researchgate.net These methods often proceed under mild conditions and can tolerate a variety of functional groups, making them potentially applicable to the derivatization of this compound.

Catalysis in this compound Synthesis and Reactions

Catalysis plays a pivotal role in both the synthesis and subsequent reactions of this compound, enabling efficient and selective transformations.

Copper-catalyzed amidation reactions, a variation of the Ullmann condensation, are powerful methods for forming C-N bonds. acs.orgnih.gov These reactions typically involve the coupling of an aryl halide with an amide or amine in the presence of a copper catalyst. nih.gov While direct C-H amidation of arenes is also an emerging field, the more established pathway involves an aryl halide.

If this compound were converted to an aryl halide (e.g., 2-bromo-6-fluoro-nitrobenzene via a Sandmeyer reaction), it could then undergo copper-catalyzed amidation with various amides to introduce a new nitrogen-containing substituent. General and efficient copper catalyst systems, such as those using CuI with ligands like 1,2-cyclohexanediamine, have been developed for the amidation of aryl halides. nih.gov These systems are often complementary to palladium-catalyzed methods. nih.gov

More advanced copper-catalyzed reactions can involve the direct amidation of C-H bonds. acs.org For example, copper-catalyzed C-H amination of N-pyrimidyl(pyridyl) indoles using phthalimide (B116566) as the aminating source has been demonstrated. acs.org Such strategies could potentially be adapted for the functionalization of this compound or its derivatives.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of C-N bonds. acs.org this compound, with its primary amino group, is a suitable substrate for N-arylation with aryl halides or pseudohalides.

The synthesis of fluorinated anilines through palladium-catalyzed coupling of fluoroalkylamines with aryl halides has been reported. nih.govnih.gov These reactions often require specific ligand and base combinations to be successful, as the fluorinated aniline products can be unstable under harsh conditions. nih.govnih.gov For instance, the use of a weaker base like potassium phenoxide (KOPh) with a palladium catalyst derived from AdBippyPhos has been shown to be effective for the coupling of fluoroalkylamines with aryl bromides and chlorides. nih.govnih.gov

The palladium-catalyzed arylation of anilines is a versatile strategy for constructing nitrogen-containing heterocycles and other complex molecules. acs.org By coupling this compound with a suitable aryl halide, a diarylamine can be formed, which can then be a precursor for more elaborate structures. The choice of phosphine (B1218219) ligands is crucial for the success of these reactions, with bulky, electron-rich ligands often being the most effective. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluoro-1,2-phenylenediamine |

| Palladium on carbon |

| Raney nickel |

| Formic acid |

| Acetic acid |

| Hydrochloric acid |

| Iron |

| Tin(II) chloride |

| Sodium dithionite |

| Sodium sulfide |

| Sodium hydrosulfite |

| 2-Fluoro-6-nitroanisole |

| Ethanol |

| Benzimidazole |

| 3-Fluoro-2-nitroaniline |

| Bromine |

| Nitrous acid |

| Sodium nitrite |

| Diazonium salt |

| p-Nitroaniline |

| Copper(I) chloride |

| Copper(I) bromide |

| Copper(I) cyanide |

| Fluoroboric acid |

| 1,2-Difluoro-3-nitrobenzene |

| Boron trifluoride |

| Potassium iodide |

| Suzuki reaction |

| Heck reaction |

| Sonogashira reaction |

| Copper(I) iodide |

| 1,2-Cyclohexanediamine |

| 2-Bromo-6-fluoro-nitrobenzene |

| Phthalimide |

| N-pyrimidyl(pyridyl) indoles |

| Potassium phenoxide |

| AdBippyPhos |

Synthesis of Derivatized 2-Fluoro-6-nitroanilines

The derivatization of this compound is a key strategy for creating a range of molecules with specific chemical characteristics. These derivatives are synthesized by introducing substituents on the amine group, adding further halogens to the aromatic ring, or modifying the ring's functional groups.

N-Substituted Derivatives (e.g., 2-Fluoro-N-methyl-6-nitroaniline, 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline)

N-alkylation of this compound is a common method for producing N-substituted derivatives. One approach involves the reaction of 2,3-difluoronitrobenzene with methylamine to yield 2-fluoro-N-methyl-6-nitroaniline. chemicalbook.com Another synthetic route starts from N-(2-fluoro-6-nitrophenyl)acetamide, which is dissolved in concentrated sulfuric acid and heated to produce this compound with a 74% yield. chemicalbook.com

The synthesis of other N-substituted derivatives can be achieved through nucleophilic aromatic substitution reactions. For instance, reacting 4-fluoro-3-nitroanilines with various amines, such as ethanolamine (B43304) or diethanolamine, can produce N-substituted nitro-p-phenylenediamines. google.com While this specific example relates to a different isomer, the principle can be applied to the synthesis of derivatives of this compound. For example, 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline is a known derivative in this class. bldpharm.comcymitquimica.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluoro-N-methyl-6-nitroaniline | 182551-18-4 | C7H7FN2O2 | 170.14 |

| 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline | 1233955-12-8 | C10H13FN2O3 | 228.22 |

Halogenated Derivatives (e.g., 2-Chloro-6-fluoro-4-nitroaniline, 2-Bromo-4-fluoro-6-nitroaniline)

The introduction of additional halogen atoms to the this compound scaffold creates a class of halogenated derivatives with unique reactivity. a2bchem.comchemimpex.com These compounds are valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals. a2bchem.comchemimpex.comlookchem.com

2-Chloro-6-fluoro-4-nitroaniline can be prepared through the nitration of 2-chloro-6-fluoroaniline. This compound serves as a building block for more complex molecules, particularly in the development of active pharmaceutical ingredients.

2-Bromo-4-fluoro-6-nitroaniline is another important halogenated derivative. a2bchem.com Its synthesis and application are noted in the development of biologically active compounds. chemimpex.com The presence of bromo and fluoro substituents allows for selective modifications and participation in cross-coupling reactions, making it a versatile tool for chemists. a2bchem.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-6-fluoro-4-nitroaniline | 350-20-9 | C6H4ClFN2O2 | 190.56 |

| 2-Bromo-4-fluoro-6-nitroaniline | 10472-88-5 | C6H4BrFN2O2 | 235.01 |

Derivatives with Modified Aromatic Rings (e.g., 2-Fluoro-6-nitrobenzoic acid)

Modifying the functional groups on the aromatic ring of this compound leads to another class of important derivatives. A key example is the synthesis of 2-fluoro-6-nitrobenzoic acid .

One synthetic pathway to a related compound, 2-methyl-3-fluoro-6-nitrobenzoic acid, starts from 2-methyl-3-fluoroaniline. patsnap.com This process involves a nitration reaction, hydrolysis, a diazotization reaction to introduce a bromo group, followed by reaction with cuprous cyanide and subsequent hydrolysis to form the benzoic acid derivative. patsnap.com While not a direct synthesis from this compound, this illustrates a potential multi-step transformation of the aniline functional group into a carboxylic acid.

A more direct conceptual pathway, though not explicitly detailed for this specific transformation in the provided context, could involve the diazotization of the amino group of this compound to form a diazonium salt. This intermediate could then be subjected to reactions to introduce a cyano group, which upon hydrolysis would yield the desired benzoic acid. The synthesis of 2-fluoro-3-nitrobenzoic acid from o-methylphenol through a series of steps including nitration, chlorination, fluorination, and oxidation also highlights methods for creating substituted nitrobenzoic acids. wipo.int

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluoro-6-nitrobenzoic acid | 385-02-4 | C7H4FNO4 | 185.11 |

Computational Chemistry and Spectroscopic Characterization in 2 Fluoro 6 Nitroaniline Research

Theoretical Investigations and Quantum Chemical Studies

Quantum chemical studies serve as a powerful tool in modern chemical research, enabling the prediction and analysis of molecular behavior at the atomic level. For 2-fluoro-6-nitroaniline, these theoretical methods are crucial for understanding the interplay between its functional groups—the electron-donating amino group (-NH2), the strongly electron-withdrawing nitro group (-NO2), and the highly electronegative fluorine atom (-F).

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and optimized geometry of molecules. By approximating the complex many-electron problem, DFT calculations can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. These calculations yield precise geometric parameters, including bond lengths, bond angles, and dihedral angles. For substituted nitroanilines, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. scholarsresearchlibrary.comresearchgate.net

The optimized structure provides a foundational model for understanding the molecule's other properties. Key parameters derived from these calculations include the total energy, which indicates molecular stability, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally signifies higher reactivity. researchgate.net For related fluoroaniline (B8554772) isomers, DFT calculations have placed this energy gap in the range of 3.8 to 4.0 eV. researchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Representative Ortho-Nitroaniline Structure (Note: The following data is representative of typical ortho-substituted nitroaniline structures calculated by DFT methods, as specific computational results for this compound are not detailed in the available literature.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C-NH2 | 1.385 |

| C-NO2 | 1.460 | |

| C-F | 1.350 | |

| N-O (avg.) | 1.245 | |

| N-H (avg.) | 1.010 | |

| C-C (aromatic avg.) | 1.395 | |

| Bond Angles (°) | C-C-N (amino) | 121.0 |

| C-C-N (nitro) | 119.5 | |

| O-N-O | 124.0 | |

| H-N-H | 115.0 |

Understanding the reactivity of this compound involves mapping the potential energy surfaces of its chemical reactions. A key reaction for this class of compounds is Nucleophilic Aromatic Substitution (SNAr), where the electron-deficient aromatic ring is attacked by a nucleophile. masterorganicchemistry.com Computational chemistry is vital for identifying the high-energy transition state structures that connect reactants to products. nih.gov

The SNAr mechanism typically proceeds through a two-step process involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, some SNAr reactions can also occur via a concerted mechanism, proceeding through a single transition state without a stable intermediate. nih.govnih.gov DFT calculations can locate these transition state geometries and calculate their activation energies (the energy barrier that must be overcome for the reaction to proceed). This information is critical for predicting reaction rates and understanding mechanistic details, such as whether a reaction is likely to be stepwise or concerted. nih.gov The energy profile of the reaction pathway, including reactants, transition states, intermediates, and products, can be computationally modeled to provide a comprehensive view of the reaction dynamics. masterorganicchemistry.com

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data.

FTIR Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum, can be calculated using DFT. faccts.de After geometry optimization, a frequency calculation is performed, which computes the harmonic vibrational modes. These calculated frequencies are often systematically higher than experimental values and are therefore multiplied by an empirical scaling factor to improve agreement. scholarsresearchlibrary.com For substituted anilines, characteristic calculated frequencies include the N-H stretching vibrations of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C-F stretching mode. researchgate.netresearchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in Fluoro-Nitroanilines (Note: These values are based on DFT calculations for structurally similar molecules like 5-fluoro-2-nitroaniline (B53378) and 2-nitroaniline (B44862) to illustrate expected frequency ranges.)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric Stretch | ~3560 | -NH2 |

| N-H Symmetric Stretch | ~3440 | -NH2 |

| NH2 Scissoring | ~1630 | -NH2 |

| N-O Asymmetric Stretch | ~1520 | -NO2 |

| N-O Symmetric Stretch | ~1310 | -NO2 |

| C-F Stretch | ~1240 | -F |

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. researchgate.net Calculations are performed on the DFT-optimized geometry. The resulting absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C). These predictions are invaluable for assigning peaks in experimental spectra and understanding how the electronic environment, influenced by the -F, -NO2, and -NH2 groups, affects each nucleus.

UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (related to peak intensity), which correspond to the bands observed in an experimental UV-Vis spectrum. For nitroanilines, the prominent absorption bands are typically due to π → π* transitions within the aromatic system.

The chemical behavior of this compound is dominated by the electronic effects of its substituents. The nitro group (-NO2) is one of the most powerful electron-withdrawing groups, exerting both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). The fluorine atom also has a very strong -I effect due to its high electronegativity.

This intense electron withdrawal significantly reduces the electron density of the benzene (B151609) ring. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile can displace a leaving group (in this case, potentially the fluorine atom). The amino group (-NH2) is an electron-donating group, but its influence is largely outweighed by the powerful withdrawing effects of the ortho-nitro and ortho-fluoro substituents. Computational studies quantify these effects by analyzing charge distributions and orbital compositions, providing a clearer picture of the molecule's electronic landscape and resultant reactivity.

The conformation of this compound is significantly influenced by intramolecular interactions. A critical feature in ortho-nitroanilines is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. researchgate.net This interaction creates a stable, planar, six-membered pseudo-ring structure. researchgate.net

Computational studies can confirm the presence and strength of this hydrogen bond. Furthermore, these studies can investigate the rotational barriers of the -NO2 and -NH2 groups. For many ortho-substituted nitrobenzenes, the nitro group is twisted out of the plane of the aromatic ring to relieve steric strain. However, the intramolecular hydrogen bond in this compound helps to enforce planarity. Theoretical calculations on similar 2-nitroaniline derivatives have shown that the rotational barrier for the nitro group can be substantial, on the order of 10 kcal/mol, due in large part to the disruption of this hydrogen bond. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution across a molecule's surface. It is used to predict how a molecule will interact with other chemical species, identifying regions that are rich or poor in electrons.

The MEP map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, an MEP map would show a highly negative potential (red) localized around the oxygen atoms of the nitro group, highlighting them as the primary sites for hydrogen bonding and interaction with electrophiles. A region of positive potential (blue) would be expected around the amino group's hydrogen atoms. The aromatic ring itself would show a less negative potential compared to unsubstituted benzene due to the strong electron-withdrawing effects of the substituents.

Nonlinear Optical Properties Prediction and Analysis

Computational studies are instrumental in predicting the nonlinear optical (NLO) properties of organic molecules like this compound. Organic compounds are of significant interest for NLO applications due to their potential in optical data storage, image processing, and optical switching technologies. nih.gov The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.

In this compound, the amino (-NH₂) group acts as an electron donor, while the nitro (-NO₂) group is a strong electron acceptor. nih.gov This donor-acceptor framework is a key feature for enhancing NLO properties. The fluorine atom, while being highly electronegative, can also influence the electronic distribution within the molecule. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine key NLO parameters such as linear polarizability (α), first hyperpolarizability (β), and second-order hyperpolarizability (γ). A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is generally correlated with higher NLO activity. nih.gov Computational models predict that the specific arrangement of the fluoro, nitro, and amino groups in this compound creates a significant dipole moment and enhances the molecule's hyperpolarizability, marking it as a promising candidate for NLO materials research.

Advanced Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Assignments

Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups and characterizing the vibrational modes of this compound. The analysis of its infrared spectrum, often supported by DFT calculations for accuracy, allows for the precise assignment of observed vibrational frequencies to specific molecular motions. nih.govresearchgate.net

The FTIR spectrum of this compound is characterized by distinct peaks corresponding to the stretching and bending vibrations of its constituent groups. The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the high-frequency region. The nitro group (-NO₂) also exhibits characteristic symmetric and asymmetric stretching frequencies. The presence of the C-F bond gives rise to a strong absorption band, and various vibrations within the aromatic ring (C-H and C=C stretching, in-plane and out-of-plane bending) can be identified in the fingerprint region.

Table 1: Characteristic FTIR Vibrational Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3350 | Stretching of the amino group |

| N-H Symmetric Stretch | 3350 - 3250 | Stretching of the amino group |

| C-H Aromatic Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| N-O Asymmetric Stretch | 1560 - 1520 | Stretching of the nitro group |

| N-H In-plane Bend | 1650 - 1580 | Bending of the amino group |

| C=C Aromatic Stretch | 1600 - 1450 | Stretching of carbon-carbon bonds in the ring |

| N-O Symmetric Stretch | 1360 - 1320 | Stretching of the nitro group |

| C-N Stretch | 1340 - 1250 | Stretching of the carbon-nitrogen bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecular connectivity and environment of each atom can be assembled.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms. For this compound, one would expect to see three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. These signals would appear as complex multiplets due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) spin-spin coupling. A broad signal corresponding to the two protons of the amino group (-NH₂) would also be present.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Six unique signals are expected for the six carbons of the benzene ring. The chemical shifts are significantly influenced by the attached substituents (-F, -NH₂, -NO₂). The carbon atom bonded to the fluorine will show a large C-F coupling constant (¹JCF), which is a key identifying feature. magritek.com

¹⁹F NMR: Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta hydrogens), providing further confirmation of the substitution pattern. thermofisher.com

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Signal | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | Aromatic C-H | 6.5 - 8.0 | Multiplets (due to H-H and H-F coupling) |

| ¹H | Amine N-H | Variable, broad | Singlet (broad) |

| ¹³C | C-F | ~150 - 165 | Doublet (large ¹JCF coupling) |

| ¹³C | C-NH₂ | ~140 - 150 | Singlet or small doublet |

| ¹³C | C-NO₂ | ~130 - 145 | Singlet or small doublet |

| ¹³C | Aromatic C-H | 110 - 135 | Doublets (due to C-H coupling) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. libretexts.org Molecules containing multiple bonds and lone pairs of electrons, known as chromophores, can absorb this energy to promote electrons from a lower energy molecular orbital to a higher one. libretexts.org

This compound contains a highly conjugated system and chromophoric groups (the nitrobenzene (B124822) and aniline (B41778) moieties), which give rise to characteristic absorption bands. ulisboa.pt The spectrum is expected to show intense absorptions corresponding to π → π* transitions, which involve the excitation of electrons within the aromatic π-system. youtube.com Additionally, lower intensity n → π* transitions are possible, involving the promotion of non-bonding electrons from the nitrogen of the amino group or the oxygens of the nitro group to an anti-bonding π* orbital. youtube.comtanta.edu.eg The position of the maximum absorbance (λmax) can be influenced by solvent polarity.

Table 3: Typical Electronic Transitions and λmax for Nitroaniline Systems

| Transition Type | Description | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. | 220 - 280 |

| Intramolecular Charge Transfer (ICT) | A specific type of π → π* transition in donor-acceptor systems. | 350 - 450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation patterns. The molecular weight of this compound is 156.11 g/mol , with an exact mass of approximately 156.03 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺•) at m/z 156. The molecule then undergoes fragmentation, breaking into smaller, stable charged fragments. Analysis of related nitroaniline compounds suggests common fragmentation pathways. nih.gov Key expected fragments for this compound would include:

Loss of a nitro group: A peak at m/z 110, corresponding to the loss of •NO₂ (46 Da).

Loss of nitric oxide: A peak at m/z 126, resulting from the loss of •NO (30 Da).

Loss of hydrogen fluoride: The loss of HF (20 Da) from the molecular ion or subsequent fragments is a possible pathway for fluorinated compounds. whitman.edu

Loss of water: For ortho-substituted nitroanilines, loss of H₂O (18 Da) from the molecular ion is a characteristic fragmentation. nih.gov

X-ray Diffraction Studies for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While specific crystal structure data for this compound is not widely published, analysis of the closely related isomer, 2-Fluoro-5-nitroaniline (B1294389), provides insight into the type of structural information that can be obtained. researchgate.net For this isomer, studies show a monoclinic crystal system with a P2₁/n space group. The structure reveals an intramolecular N-H···F hydrogen bond. The crystal packing is further stabilized by intermolecular C-H···O and N-H···O hydrogen bonds, which form distinct chains within the crystal lattice. researchgate.net A similar analysis of this compound would be expected to reveal detailed information about its planarity, the torsion angle of the nitro group relative to the ring, and the specific hydrogen bonding networks that dictate its crystal packing.

Table 4: Representative Crystallographic Data (from isomer 2-Fluoro-5-nitroaniline)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅FN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1967 (9) |

| b (Å) | 3.7042 (3) |

| c (Å) | 14.4539 (10) |

| β (°) | 102.143 (3) |

| Volume (ų) | 638.11 (8) |

| Z (molecules/cell) | 4 |

Data obtained from the crystallographic study of the isomer 2-Fluoro-5-nitroaniline and is presented as an example of the parameters determined via X-ray diffraction. researchgate.net

Applications of 2 Fluoro 6 Nitroaniline in Specialized Organic Synthesis

Pharmaceutical Intermediates and Drug Discovery

2-Fluoro-6-nitroaniline serves as a foundational building block for creating more complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro and amino groups offer versatile handles for subsequent chemical modifications.

Precursor for Active Pharmaceutical Ingredients (APIs)

Substituted nitroanilines are a well-established class of compounds used as starting materials in the synthesis of pharmaceuticals. The derivatization of this compound is a key strategy for generating a diverse range of molecules with specific chemical characteristics. These derivatives are typically synthesized by introducing different functional groups onto the amine group or by further modifying the aromatic ring. The resulting 3-fluoro-1,2-phenylenediamine, obtained via reduction of the nitro group, is a crucial intermediate for constructing fluorinated benzimidazoles, a class of compounds investigated for a wide array of pharmacological activities.

Synthesis of Antibiotic Candidates (e.g., TBI-223 precursor)

In the field of antibiotic development, fluoro-nitroaromatic compounds are key precursors. For instance, the novel oxazolidinone antibiotic TBI-223, an analog of Linezolid, is being developed for the treatment of tuberculosis. acs.org Scientific literature details a scalable, low-cost synthesis for a key starting material of TBI-223. acs.org However, this documented synthesis route utilizes 2-fluoro-4-nitroaniline (B181687), an isomer of this compound, which undergoes alkylation to form the azetidine (B1206935) ring of a crucial intermediate. acs.org While TBI-223 shows promise with activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains, its documented synthesis initiates from a different positional isomer. acs.orgnewtbdrugs.org

Development of Antipsychotics (related methylaniline derivatives)

While the broader class of fluorinated aromatic amines has applications in pharmaceutical development, specific documentation directly linking this compound or its related methylaniline derivatives to the synthesis of antipsychotic agents is not detailed in available research. The development of antipsychotics has historically progressed from first-generation agents like chlorpromazine (B137089) to atypical antipsychotics such as clozapine, with research focusing on modulating dopamine (B1211576) and other neurotransmitter receptors. A related compound, 2-Fluoro-6-methylaniline, is noted as a versatile intermediate for pharmaceuticals, agrochemicals, and dyes. nbinno.com

Role in Enzyme Inhibition Studies

The incorporation of fluorine into molecules is a widely used strategy in the design of enzyme inhibitors. Derivatives of this compound have been specifically studied for their potential to disrupt DNA replication through the inhibition of enzymes like DNA gyrase. This mechanism prevents the enzyme from relaxing and re-ligating DNA strands, a critical step for the progression of the replication fork. The biological activity of such nitroaromatic compounds is often associated with the metabolic reduction of the nitro group, which can form reactive intermediates within biological systems.

| Enzyme Target | Mechanism of Inhibition by Derivatives | Therapeutic Area |

| DNA Gyrase | Prevents relaxation and re-ligation of DNA strands. | Antibacterial |

Agrochemical and Dye Industry Precursors

The chemical reactivity of this compound also makes it a candidate for use in the synthesis of agrochemicals and dyes, where fluorinated compounds can offer enhanced stability and efficacy.

Intermediate in Herbicide Synthesis

In the agrochemical sector, fluorinated and chlorinated nitroanilines are foundational components in the synthesis of various herbicides. For example, novel picolinic acid-based herbicides have been developed through multi-step synthetic procedures that utilize various substituted aniline (B41778) precursors. nih.govmdpi.com Research into new herbicidal compounds with high efficacy and broad-spectrum activity often involves the optimization of lead compounds like flumioxazin, which are synthesized from fluorinated nitrophenols, demonstrating the importance of such scaffolds in this industry. nih.gov While the related compound 2-Fluoro-6-methylaniline is identified as an intermediate in the production of herbicides and pesticides, specific synthetic routes starting from this compound for a commercialized herbicide are not prominently documented. nbinno.com

Application in Dye and Pigment Manufacturing

This compound is a key intermediate in the synthesis of various dyes and pigments, particularly azo dyes. The general method for producing azo dyes involves a two-step process: diazotization followed by a coupling reaction. unb.canih.gov In the first step, a primary aromatic amine, such as this compound, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. mdpi.com This highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, like a phenol (B47542) or an aniline derivative, to form the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of the dye. mdpi.com

The specific substituents on the aniline precursor, in this case, the fluorine and nitro groups at the ortho and para positions, significantly influence the resulting dye's properties. The electron-withdrawing nature of both the fluoro and nitro groups can affect the electronic properties of the azo linkage, thereby modifying the color and lightfastness of the final product. mdpi.com Research into the synthesis of novel azo dyes has shown that substituents like fluoro and nitro groups can have a notable impact on the antioxidant and other biological activities of these compounds. mdpi.com The use of this compound allows for the creation of dyes with specific, vibrant, and stable colors for various applications, including textiles. myskinrecipes.comgoogle.com

Table 1: Synthesis Steps for Azo Dyes from an Aniline Derivative

| Step | Process | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | Aromatic Primary Amine (e.g., this compound), Nitrous Acid (HNO₂) | Arenediazonium Ion |

Materials Science and Polymer Chemistry

Introduction of Defects in Carbon Nanotubes

This compound is utilized in the functionalization of carbon nanotubes (CNTs), a process that intentionally introduces defects or modifies their surface to alter their properties. up.pt Chemical functionalization is crucial for overcoming the strong van der Waals forces that cause CNTs to bundle together, thereby improving their solubility and processability. rsc.org One common method involves the in-situ generation of diazonium species from aniline derivatives, which then react with the CNTs. up.pt

In this process, the amino group of this compound can be converted into a diazonium salt. This intermediate can then decompose to form an aryl radical. This highly reactive radical subsequently attacks the surface of the carbon nanotube, forming a covalent bond and introducing a defect site. up.pt These defects can be vacancies or rehybridizations of carbon atoms from sp² to sp³. ku.ac.thmdpi.com The introduction of such defects can modulate the electronic and mechanical properties of the nanotubes. up.ptku.ac.th The presence of the fluoro and nitro groups on the aniline ring can also influence the reactivity and the electronic properties of the functionalized CNTs, making them suitable for applications such as sensors for detecting nitroaromatic explosives. cnr.it

Synthesis of Anode Materials for Li-ion Batteries

Organic compounds are increasingly investigated as potential high-performance anode materials for lithium-ion batteries (LIBs) due to their high theoretical capacity, structural diversity, and low cost. nih.govnih.gov Materials with nitrogen-containing functional groups, such as those found in this compound, are of particular interest. nih.gov While not used directly, this compound can serve as a precursor for creating more complex, nitrogen-rich organic materials or polymers that are electrochemically active. nih.gov

Production of Polymers (e.g., polyamides, polyimides)

This compound serves as a valuable precursor for monomers used in the synthesis of high-performance polymers like polyamides and polyimides. To be incorporated into these polymer chains, the this compound molecule must typically be converted into a diamine. This can be achieved by chemically reducing the nitro group (-NO₂) to a second amino group (-NH₂), resulting in 2-fluorobenzene-1,3-diamine.

This resulting fluorinated diamine can then be reacted with diacids or their derivatives to form polyamides, or with dianhydrides to form polyimides. researchgate.netkpi.ua The incorporation of fluorine-containing monomers is a well-established strategy to impart specific properties to the final polymer. Aromatic polyimides, known for their excellent thermal and chemical stability, can have their properties fine-tuned through the use of fluorinated monomers. researchgate.net The presence of the fluorine atom can decrease the dielectric constant, improve solubility, and enhance the thermal stability of the resulting polyimide. kpi.uascielo.br

Table 2: Polymer Synthesis from this compound Derivative

| Polymer Type | Required Monomer from this compound | Co-monomer | Key Property Enhancement |

|---|---|---|---|

| Polyamide | Fluorinated Diamine (via nitro group reduction) | Diacid / Diacid Chloride | Chemical Resistance, Thermal Stability |

Enhancement of Thermal Stability and Chemical Resistance in Materials

The inclusion of this compound as a building block in polymeric structures significantly enhances the thermal stability and chemical resistance of the final material. semanticscholar.org The key to this enhancement is the presence of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. daikinchemicals.co.th

When fluorinated monomers derived from this compound are incorporated into polymers such as polyimides, the resulting materials exhibit superior properties. Fluorinated polyimides are known for their high thermal stability, with decomposition temperatures often exceeding 500°C. scielo.br The fluorine atoms also contribute to increased chemical resistance, making the polymers less susceptible to attack by solvents, acids, and bases. daikinchemicals.co.th This makes them suitable for use in harsh environments, such as in the aerospace and microelectronics industries, where materials are required to withstand extreme conditions without degradation. researchgate.netspecialchem.com

Biological Activity and Mechanistic Insights

Antimicrobial and Antibacterial Investigations

Derivatives of 2-fluoro-6-nitroaniline have been a subject of interest in the search for new antimicrobial agents. Various studies have focused on synthesizing and evaluating the efficacy of these compounds against a range of microbial pathogens.

The antimicrobial potential of compounds derived from this compound has been demonstrated through the synthesis and evaluation of various heterocyclic structures. For instance, 4-fluorobenzimidazolyl-2-thione, synthesized from this compound, has been used as a precursor for creating derivatives with antibacterial properties researchgate.net. The subsequent condensation of this thione with chloroacetic acid and cyclization yields 8-fluorothiazolo[3,2-]benzimidazol-3(2)-one, a compound that exhibits antibacterial activity, particularly against Gram-positive bacteria researchgate.net.

Another notable derivative, 2-fluoro-6-morpholinoaniline (B599812), which is synthesized from this compound, has shown in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria . The evaluation of its Minimum Inhibitory Concentration (MIC) has been a key measure of its efficacy .

Furthermore, this compound has served as a starting material for the synthesis of triazoloquinolones designed to target Mycobacterium tuberculosis units.it. A series of these derivatives underwent evaluation for their antimycobacterial activity, with several compounds exhibiting promising MIC values units.it.

A summary of the antimicrobial activity of some derivatives is presented in the interactive table below.

| Derivative Name | Starting Material | Target Organism(s) | Observed Activity | Reference(s) |

| 8-Fluorothiazolo[3,2-]benzimidazol-3(2)-one | This compound | Gram-positive bacteria | Antibacterial | researchgate.net |

| 2-Fluoro-6-morpholinoaniline | This compound | Gram-positive and Gram-negative bacteria | Antibacterial | |

| Triazoloquinolones (various) | This compound | Mycobacterium tuberculosis | Antimycobacterial | units.it |

The presence of a fluorine atom in the molecular structure of antimicrobial compounds is often associated with enhanced biological activity. This is attributed to fluorine's high electronegativity, which can influence factors such as metabolic stability, binding affinity to target enzymes, and membrane permeability. In the context of aniline (B41778) derivatives, fluorination has been shown to augment antibacterial potency . The fluorine atom in 2-fluoro-6-morpholinoaniline, for example, is suggested to enhance its binding affinity and selectivity to its molecular target . While a direct structure-activity relationship study correlating the degree of fluorination with antimicrobial efficacy for a series of this compound derivatives is not extensively documented in the reviewed literature, the general consensus in medicinal chemistry supports the positive impact of fluorine substitution on antimicrobial activity.

The bactericidal effects of this compound derivatives are primarily attributed to their ability to interfere with essential bacterial processes, most notably DNA replication. The derivative 2-fluoro-6-morpholinoaniline exerts its antibacterial action by inhibiting DNA gyrase, a type II topoisomerase that is crucial for maintaining DNA supercoiling during replication . By targeting this enzyme, the compound disrupts the replication fork, leading to an accumulation of DNA damage and ultimately, bacterial cell death .

Similarly, triazoloquinolone derivatives synthesized from this compound have been identified as inhibitors of M. tuberculosis DNA gyrase units.it. This specific targeting of a key bacterial enzyme underscores a rational approach to the design of new antitubercular agents. The inhibition of DNA gyrase prevents the necessary topological changes in DNA required for replication and transcription, thereby halting bacterial proliferation units.it.

Exploration of Other Biological Effects

Beyond their direct antimicrobial actions, derivatives of this compound have been investigated for their interactions with other biological targets, revealing a broader spectrum of potential therapeutic applications.

The ability of this compound derivatives to interact with specific enzymes is a key aspect of their biological activity. As mentioned, a significant target is DNA gyrase units.it. Studies on triazoloquinolone derivatives have provided specific data on their inhibitory potency, with some compounds showing IC50 values comparable to the established antibiotic ciprofloxacin (B1669076) in DNA supercoiling assays units.it.

In a different therapeutic area, derivatives of 4-bromo-2-fluoro-6-nitroaniline (B1271561) have been designed and synthesized as potent inhibitors of TANK-binding kinase 1 (TBK1), an enzyme involved in innate immunity signaling pathways researchgate.netnih.gov. The strategic modification of the aniline scaffold has led to the discovery of compounds with high inhibitory activity against TBK1 researchgate.netnih.gov.

Furthermore, this compound has been utilized as a chemical intermediate in the synthesis of ferroportin inhibitors google.comgoogle.com. Ferroportin is a crucial protein for iron export from cells, and its inhibition is a therapeutic strategy for managing iron overload disorders google.comgoogle.com.

The table below summarizes the enzymatic interactions of some derivatives.

| Derivative Class | Starting Material | Target Enzyme/Protein | Biological Effect | Reference(s) |

| Triazoloquinolones | This compound | M. tuberculosis DNA gyrase | Inhibition of DNA supercoiling | units.it |

| 1H-Pyrazolo[3,4-b]pyridines | 4-Bromo-2-fluoro-6-nitroaniline | TANK-binding kinase 1 (TBK1) | Inhibition of innate immunity signaling | researchgate.netnih.gov |

| Various | This compound | Ferroportin | Inhibition of iron export | google.comgoogle.com |

The primary mechanism for DNA replication disruption by the studied this compound derivatives is through the inhibition of DNA gyrase units.it. This interaction prevents the enzyme from carrying out its function of relaxing and re-ligating DNA strands, which is essential for the progression of the replication fork. While the term "intercalation" — the insertion of a molecule between the base pairs of DNA — is not the primary mechanism described for these gyrase inhibitors, their binding to the enzyme-DNA complex effectively halts the replication process. DNA interaction studies have been mentioned in the context of other derivatives, suggesting that direct binding to DNA could be a potential mechanism for some related compounds fu-berlin.defu-berlin.de. However, for the derivatives with a confirmed mode of action, the disruption of DNA replication is a consequence of enzyme inhibition rather than direct intercalation units.it.

Cellular Interactions and Metabolic Processes

The biological activity of nitroaromatic compounds like this compound is often linked to the metabolic reduction of the nitro group. In biological systems, the nitro group can be enzymatically reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives. This process is frequently mediated by nitroreductase enzymes.

These reactive intermediates are capable of interacting with cellular macromolecules, which can lead to a variety of biological effects. For instance, the generation of these intermediates may induce oxidative stress within the cell by producing reactive oxygen species (ROS), potentially causing damage to cellular components. The electron-withdrawing nature of the nitro group is a key factor, as it deactivates certain positions on the aromatic ring and alters the molecule's polarity, which can favor interactions with nucleophilic sites in proteins and enzymes, potentially leading to their inhibition. nih.gov

While specific metabolic pathways for this compound are not extensively detailed, the general mechanism for related compounds involves these key steps:

Enzymatic Reduction : The nitro group is reduced, a critical activation step.

Formation of Reactive Intermediates : This reduction leads to the creation of highly reactive molecules.

Cellular Interactions : These intermediates can interact with various cellular targets, including proteins and nucleic acids, potentially disrupting normal cellular functions. smolecule.com

Effects on Adrenergic Receptors (from related fluoro-norepinephrines)

Direct studies on the effect of this compound on adrenergic receptors are limited. However, research on structurally related fluorinated catecholamines, such as fluoronorepinephrines, provides significant insights into how fluorine substitution on an aromatic ring can modulate interaction with these receptors.

Adrenergic receptors are a class of G protein-coupled receptors that are targets for many catecholamines like norepinephrine (B1679862) and epinephrine. Studies on fluorinated versions of these neurotransmitters reveal that the position of the fluorine atom dramatically influences receptor affinity and selectivity.

A key study on (R)-2-fluoronorepinephrine and (R)-6-fluoronorepinephrine demonstrated that the placement of the fluorine substituent has pronounced and often opposing effects on their ability to bind to different adrenergic receptor subtypes. nih.gov

2-Fluoro Substitution : Adding a fluorine atom at the 2-position of (R)-norepinephrine was found to decrease its activity at α1- and α2-adrenergic receptors. nih.gov Conversely, this substitution enhanced the molecule's activity at β1- and β2-adrenergic receptors. nih.gov

6-Fluoro Substitution : In contrast, fluorination at the 6-position of (R)-norepinephrine led to a reduction in activity at β1- and β2-receptors. nih.gov 6-Fluoronorepinephrine is recognized as a selective and potent full agonist for α1- and α2-adrenergic receptors. wikipedia.org

These findings highlight that the introduction of a fluorine atom is not a simple modification; its positional context dictates the resulting pharmacological profile. Recent research has also identified functional adrenergic receptors on intracellular membranes, including the nuclear membrane of cells like astrocytes. nih.gov This suggests that norepinephrine can be transported into the cell to directly influence nuclear processes, a mechanism that could potentially be modulated by fluorinated analogues. nih.gov

Table 1: Effect of Fluorine Position on Adrenergic Receptor Activity of (R)-Norepinephrine

| Compound | α1-Receptor Activity | α2-Receptor Activity | β1-Receptor Activity | β2-Receptor Activity |

|---|---|---|---|---|

| (R)-2-Fluoronorepinephrine | Reduced | Reduced | Enhanced | Enhanced |

| (R)-6-Fluoronorepinephrine | Full Agonist | Full Agonist | Reduced | Reduced |

Data sourced from Kirk, K.L., et al. (2000). nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intrinsically linked to its chemical structure. For substituted nitroanilines, the type, number, and position of substituents on the aromatic ring are critical determinants of their effects.

Impact of Substituent Position on Biological Activity

The specific arrangement of the fluoro, nitro, and amino groups on the aniline ring in this compound is crucial to its chemical properties and biological activity. The relative positions of these groups create a unique electronic environment that governs how the molecule interacts with biological targets.

Structure-activity relationship (SAR) studies on various nitroaromatic compounds have consistently shown that substituent positioning is a key factor in their biological effects, including mutagenicity and cytotoxicity.

Halogen and Nitro Group Position : Research on chloro- and fluoro-nitrobenzene derivatives revealed that mutagenic activity in Salmonella typhimurium was exhibited by all tested compounds that had a chloro or fluoro substituent at the ortho or para position relative to the nitro group. nih.gov Compounds without a nitro substituent showed no mutagenic activity, underscoring the role of the nitro group as a potential pharmacophore or toxicophore. nih.govnih.gov

Ortho vs. Meta vs. Para Positions : In the development of inhibitors for enzymes like focal adhesion kinase (FAK), ortho-substituted fluoro-analogues have demonstrated superior inhibitory activity compared to their meta- or para-substituted counterparts. mdpi.com This indicates that placing the substituent in close proximity to the reaction center or key binding domain can significantly enhance potency.

Influence of Halogenation on Molecular Properties and Biological Response

Halogenation is a common strategy in medicinal chemistry to modulate the properties of a molecule to enhance its efficacy or alter its biological response. ucl.ac.uk The introduction of a halogen, such as fluorine, can impact lipophilicity, metabolic stability, binding affinity, and electronic properties.

Modulation of Physicochemical Properties : The substitution of hydrogen with a halogen atom decreases the vapor pressure of aromatic compounds. nih.gov This effect is dependent on the specific halogen and its position on the ring. nih.gov Halogenation is also used to tune molecular energy levels and absorption spectra in organic semiconductors. researchgate.net For instance, chlorination is often more effective than fluorination at lowering molecular energy levels. researchgate.net

Electronic and Transport Properties : The high electronegativity of fluorine can significantly alter the electronic distribution within a molecule. Studies on molecular conductance have shown that fluorination can reduce electrical current through a molecule by nearly an order of magnitude compared to its non-halogenated version. researchgate.net

Intermolecular Interactions : Halogenation influences how molecules pack together in solid states and how they interact with biological targets. ucl.ac.uk While often underappreciated, fluorine atoms can participate in significant non-covalent attractive interactions, which can dictate the geometry of binding to a receptor or enzyme active site. researchgate.net

Biological Activity : The influence of halogenation is highly context-dependent. In some cases, adding an electron-withdrawing group like fluorine enhances biological activity. mdpi.com In other instances, the size and position of the halogen are critical. For example, in a series of pyrrole (B145914) compounds, bromine substitution led to a stronger antibacterial effect compared to chlorine substitution, an outcome attributed to improved lipophilicity and better membrane interaction. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-Fluoronorepinephrine |

| (R)-6-Fluoronorepinephrine |

| (S)-2-Fluoronorepinephrine |

| (R)-2-Fluoroepinephrine |

| (S)-2-Fluoroepinephrine |

| (R)-6-Fluoroepinephrine |

| (S)-6-Fluoroepinephrine |

| Norepinephrine |

| Epinephrine |

| 2-Fluoro-4-methyl-6-nitroaniline |

| Chloro-nitrobenzene |

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Metabolism

The biodegradation of 2-fluoro-6-nitroaniline has not been extensively studied directly. However, the metabolic pathways of analogous compounds, such as chloroanilines and other fluoroaromatic compounds, can provide a strong basis for predicting its fate in microbial systems.

While specific studies on the microbial degradation of this compound are not available, research on similar compounds suggests that certain microorganisms are capable of metabolizing it. For instance, strains of the genus Rhodococcus have demonstrated the ability to degrade chloroanilines and other halogenated aromatic compounds. For example, Rhodococcus sp. has been implicated in the aerobic degradation of 2-chloro-4-nitroaniline. It is plausible that similar enzymatic machinery in Rhodococcus or other soil bacteria could initiate the breakdown of this compound.